RU26988

Beschreibung

Eigenschaften

CAS-Nummer |

74915-58-5 |

|---|---|

Molekularformel |

C22H26O3 |

Molekulargewicht |

338.4 g/mol |

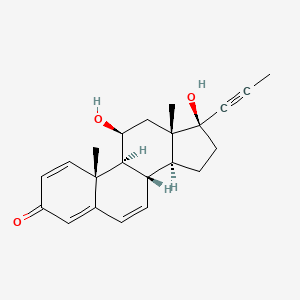

IUPAC-Name |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H26O3/c1-4-9-22(25)11-8-17-16-6-5-14-12-15(23)7-10-20(14,2)19(16)18(24)13-21(17,22)3/h5-7,10,12,16-19,24-25H,8,11,13H2,1-3H3/t16-,17-,18-,19+,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

IXJKSIRTUSUXQC-ZXYIWLIBSA-N |

Isomerische SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O |

Kanonische SMILES |

CC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

11,17-dihydroxy-17-(1-propynyl)-androsta-1,4,6-trien-3-one,(11beta,17beta) 11,17-dihydroxy-17-pregnane-1,4,6-triene-20-yn-21-methyl-3-one RU 26988 RU-26988 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of RU26988: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RU26988, a synthetic steroid that has become an invaluable tool in endocrinology research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and its application in isolating and characterizing steroid receptor activity.

Executive Summary

This compound is a potent and highly selective antagonist of the glucocorticoid receptor (GR), also known as the Type II receptor. Its mechanism of action is centered on its high-affinity binding to the GR, thereby preventing the binding and subsequent downstream signaling of endogenous glucocorticoids like cortisol. Crucially, this compound exhibits a very low affinity for the mineralocorticoid receptor (MR), or Type I receptor. This differential binding profile allows for the effective pharmacological blockade of the GR, enabling the specific study of MR-mediated pathways without confounding influences from GR activation.

Mechanism of Action: Selective Glucocorticoid Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a multi-protein complex. Upon binding of an agonist, such as cortisol, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA to regulate the expression of target genes.

This compound disrupts this process by binding to the GR in the cytoplasm. This binding event does not induce the conformational changes necessary for nuclear translocation and subsequent gene regulation. By occupying the receptor's binding site, this compound effectively blocks the binding of endogenous glucocorticoids, thus inhibiting GR-mediated signaling.

dot

Caption: Glucocorticoid Receptor Signaling Pathway Inhibition by this compound.

Quantitative Binding Profile

This compound's utility as a research tool stems from its distinct binding affinities for the glucocorticoid and mineralocorticoid receptors. While precise Ki or IC50 values are not consistently reported across the literature, its binding characteristics can be summarized as follows:

| Receptor | Ligand | Parameter | Value | Reference |

| Glucocorticoid Receptor (Type II) | This compound | Relative Binding Affinity | >2x that of Dexamethasone | [1] |

| Mineralocorticoid Receptor (Type I) | This compound | Relative Potency vs. Aldosterone | < 0.5% | [1] |

| Mineralocorticoid Receptor (Type I) | Aldosterone | Kd (without this compound) | 2.81 x 10⁻⁹ M | [1][2] |

| Mineralocorticoid Receptor (Type I) | Aldosterone | Kd (with 100-fold excess this compound) | 5.02 x 10⁻¹⁰ M | [1][2] |

The significant decrease in the dissociation constant (Kd) for aldosterone in the presence of this compound highlights the effective blockade of the glucocorticoid receptor, which would otherwise contribute to aldosterone binding, leading to a more accurate characterization of the mineralocorticoid receptor's binding kinetics.[1][2]

Experimental Protocols

The selective binding properties of this compound are typically characterized using competitive radioligand binding assays. A general protocol for such an assay is outlined below.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Materials:

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled this compound

-

Unlabeled dexamethasone (for control)

-

Cytosolic preparation containing glucocorticoid receptors

-

Assay buffer

-

Scintillation fluid and counter

Methodology:

-

Preparation of Receptor Source: A cytosolic fraction containing the glucocorticoid receptors is prepared from a suitable tissue or cell line.

-

Incubation: A constant concentration of the radiolabeled glucocorticoid is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. A parallel set of incubations is performed with unlabeled dexamethasone to serve as a reference.

-

Equilibrium: The incubation is allowed to proceed to equilibrium.

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption followed by centrifugation.

-

Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the glucocorticoid receptor.

dot

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound's mechanism of action as a highly selective and potent glucocorticoid receptor antagonist makes it an indispensable tool for endocrine research. By effectively isolating the mineralocorticoid receptor system, this compound allows for a more precise and detailed investigation of its physiological and pathophysiological roles. The data and protocols presented in this guide provide a foundational understanding for researchers utilizing this important compound.

References

RU26988: A Selective Glucocorticoid Receptor Agonist for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RU26988, with the chemical name 11β,17β-dihydroxy-17α-(prop-1-ynyl)androsta-1,4,6-trien-3-one, is a synthetic steroid that exhibits high selectivity as an agonist for the glucocorticoid receptor (GR). Its utility in research is primarily derived from its minimal cross-reactivity with the mineralocorticoid receptor (MR), making it an invaluable tool for isolating and studying GR-specific pathways and functions. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed protocols for its application in key experimental assays. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of glucocorticoid signaling.

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including metabolism, inflammation, and immune function. Their actions are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon ligand binding, the GR translocates to the nucleus and modulates the expression of target genes.

A significant challenge in studying GR function is the cross-reactivity of many GCs with the mineralocorticoid receptor (MR), which shares a high degree of structural homology with the GR. To dissect the specific roles of the GR, highly selective ligands are required. This compound has emerged as a key research tool due to its pronounced selectivity for the GR over the MR. This selectivity allows for the precise investigation of GR-mediated effects without the confounding influence of MR activation.

Mechanism of Action

This compound functions as a selective glucocorticoid receptor agonist. Its mechanism of action follows the canonical pathway of GR activation:

-

Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR, which is part of a multiprotein chaperone complex.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins. This unmasks a nuclear localization signal, facilitating the translocation of the GR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the GR-ligand complexes typically homodimerize. These dimers then bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the regulatory regions of target genes.

-

Gene Transcription Modulation: The binding of the GR dimer to GREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of downstream genes. As an agonist, this compound promotes the recruitment of co-activators, leading to the transactivation of GR target genes.

The selectivity of this compound for the GR is attributed to specific structural features that favor high-affinity binding to the GR LBD while sterically or electrostatically hindering its interaction with the MR LBD.

This compound Signaling Pathway

Quantitative Data

The defining characteristic of this compound is its high selectivity for the glucocorticoid receptor. While specific direct binding affinity values (Kd or Ki) for this compound are not consistently reported across the literature, its selectivity has been demonstrated through competition assays.

| Parameter | Receptor | Value/Observation | Reference |

| Binding Affinity | |||

| Relative Affinity vs. Aldosterone | Mineralocorticoid Receptor (Type I) | < 0.5% | [1] |

| Relative Affinity vs. Dexamethasone | Glucocorticoid Receptor (Type II) | > 2-fold higher | [1] |

| Kd of [3H]Dexamethasone in the presence of this compound | Glucocorticoid Receptor (Type II) | 0.77 nM | [2] |

| Functional Activity | |||

| EC50 / IC50 | Glucocorticoid Receptor (Type II) | Data not available |

Note: The available data primarily highlights the utility of this compound in displacing glucocorticoids from the GR while having a negligible effect on the MR.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is commonly employed.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid, such as [3H]dexamethasone.

Materials:

-

This compound

-

[3H]dexamethasone (radiolabeled ligand)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Protocol:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

Prepare a stock solution of [3H]dexamethasone at a concentration near its Kd for the GR.

-

Prepare a high-concentration solution of unlabeled dexamethasone (e.g., 1000-fold excess relative to the radioligand) to determine non-specific binding.

-

-

Assay Setup:

-

In a series of tubes, add a constant amount of the cytosolic extract.

-

To the "total binding" tubes, add only the binding buffer.

-

To the "non-specific binding" tubes, add the high-concentration unlabeled dexamethasone.

-

To the "competition" tubes, add the various dilutions of this compound.

-

-

Incubation:

-

Add the [3H]dexamethasone solution to all tubes.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place each filter in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Glucocorticoid Receptor Transactivation Assay

This assay measures the ability of this compound to activate the GR and induce the transcription of a reporter gene under the control of GREs.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Plasmid encoding the human glucocorticoid receptor (if not endogenously expressed)

-

Reporter plasmid containing a luciferase gene downstream of a promoter with GREs (e.g., pGRE-Luc)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate conditions.

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the GR expression plasmid (if necessary) and the pGRE-Luc reporter plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the plasmids for 24-48 hours.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay system protocol.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

GR Transactivation Assay Workflow

Conclusion

This compound is a potent and highly selective glucocorticoid receptor agonist that serves as an indispensable tool for the specific investigation of GR-mediated signaling pathways. Its minimal affinity for the mineralocorticoid receptor allows for the unambiguous attribution of observed effects to the glucocorticoid receptor. The experimental protocols detailed in this guide provide a framework for the effective utilization of this compound in both binding and functional assays. By employing this compound, researchers can continue to unravel the complex and multifaceted roles of the glucocorticoid receptor in health and disease.

References

- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

RU26988: A Technical Guide to Glucocorticoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of RU26988, a synthetic steroid, with a primary focus on its high affinity and selectivity for the glucocorticoid receptor (GR). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Core Concepts: Binding Affinity and Selectivity

In pharmacology, the binding affinity of a ligand is a measure of the strength of the interaction between the ligand and its receptor. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. Selectivity , on the other hand, refers to a ligand's ability to bind to a specific type of receptor in preference to others. A highly selective ligand will have a significantly greater affinity for its target receptor compared to its affinity for other receptors, minimizing off-target effects.

This compound: A Potent and Selective Glucocorticoid Receptor Ligand

This compound is recognized as a potent and highly selective ligand for the glucocorticoid receptor (GR), also known as the type II receptor. Its utility in research stems from its ability to specifically interact with GR, allowing for the precise study of GR-mediated signaling pathways without significant interference from other steroid receptors.

Quantitative Binding Profile of this compound

The following tables summarize the binding affinity and selectivity of this compound for the glucocorticoid receptor in comparison to other key steroid receptors.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity of this compound

| Ligand | Receptor | Parameter | Value | Reference |

| This compound | Glucocorticoid Receptor (Type II) | Relative Binding Affinity | >2x that of Dexamethasone | [1] |

Table 2: Selectivity Profile of this compound

| Ligand | Receptor | Parameter | Value (Relative Potency vs. Aldosterone) | Reference |

| This compound | Mineralocorticoid Receptor (Type I) | Relative Potency | < 0.5% | [1] |

Experimental Protocols

The determination of binding affinity and selectivity of ligands like this compound is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled GR ligand (e.g., [³H]-dexamethasone).

Materials:

-

Receptor Source: Cytosolic extract from a tissue or cell line expressing the glucocorticoid receptor (e.g., rat liver, A549 cells).

-

Radioligand: [³H]-dexamethasone.

-

Unlabeled Competitor: this compound and a reference compound (e.g., unlabeled dexamethasone).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and a stabilizing agent like molybdate.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, add a fixed concentration of the cytosolic receptor preparation.

-

Competition: Add increasing concentrations of the unlabeled competitor (this compound or dexamethasone) to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled dexamethasone).

-

Radioligand Addition: Add a fixed concentration of [³H]-dexamethasone to all tubes. The concentration should ideally be at or below the Kd of the radioligand for the receptor to ensure sensitive competition.

-

Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (typically several hours to overnight).

-

Separation of Bound and Free Ligand:

-

Charcoal Method: Add a dextran-coated charcoal suspension to each tube. The charcoal binds free radioligand. Centrifuge the tubes to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the free radioligand passes through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification: Measure the radioactivity of the supernatant (charcoal method) or the filters (filtration method) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing Key Concepts

The following diagrams illustrate the principles of competitive binding and the glucocorticoid receptor signaling pathway.

Caption: Principle of a competitive binding assay for this compound.

Caption: Simplified glucocorticoid receptor (GR) signaling pathway.

References

An In-Depth Technical Guide on the In Vivo Effects of RU26988 on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo effects of RU26988 on gene expression. This compound is a potent and highly selective glucocorticoid receptor (GR) agonist, characterized by its minimal affinity for the mineralocorticoid receptor (MR).[1][2] This selectivity makes it an invaluable tool for dissecting the specific downstream genetic pathways regulated by GR activation in a physiological context. While direct, extensive in vivo gene expression profiling studies specifically for this compound are not widely published, this guide leverages data from studies on other potent GR agonists, such as dexamethasone, to provide a representative framework for understanding the expected genomic impact of this compound.

Glucocorticoids, acting through the GR, are powerful modulators of gene expression, influencing a vast array of physiological processes including metabolism, inflammation, and the stress response.[3][4] Upon ligand binding, the GR translocates to the nucleus where it acts as a transcription factor, either activating or repressing the expression of thousands of target genes.[3][4]

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism by which this compound will influence gene expression is through its interaction with the glucocorticoid receptor. The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of a chaperone protein complex. This allows the activated GR-ligand complex to translocate to the nucleus.

Once in the nucleus, the GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.

-

Transrepression: The GR can repress gene expression by interfering with other transcription factors, such as NF-κB and AP-1, which are key mediators of inflammatory responses. This interaction prevents these factors from binding to their respective DNA response elements.

-

Negative GREs: The GR can also bind to negative GREs (nGREs) to directly repress gene transcription.

These mechanisms collectively result in the widespread up- and down-regulation of genes involved in various cellular pathways.

Expected In Vivo Gene Expression Changes

Based on studies with dexamethasone, in vivo administration of this compound is expected to cause significant and reproducible changes in the transcriptome of various tissues. For instance, a study on the effects of dexamethasone in peripheral blood cells identified over a thousand regulated transcripts in depressed patients and over two thousand in healthy controls.[5] Another study in the mouse liver found that over 30% of expressed genes were affected by dexamethasone treatment.[6]

Table 1: Representative Genes Expected to be Regulated by this compound In Vivo

| Gene Symbol | Gene Name | Expected Regulation | Associated Function |

| FKBP5 | FK506 Binding Protein 5 | Upregulated | Negative feedback regulation of the GR, stress response |

| DUSP1 | Dual Specificity Phosphatase 1 | Upregulated | Anti-inflammatory, MAPK signaling inhibition |

| GILZ | Glucocorticoid-Induced Leucine Zipper | Upregulated | Anti-inflammatory, apoptosis regulation |

| SERPINA3 | Serpin Family A Member 3 | Upregulated | Acute phase response, protease inhibitor |

| IL-6 | Interleukin 6 | Downregulated | Pro-inflammatory cytokine |

| TNF | Tumor Necrosis Factor | Downregulated | Pro-inflammatory cytokine |

| CCL2 | C-C Motif Chemokine Ligand 2 | Downregulated | Chemoattractant for monocytes and macrophages |

This table is a composite based on well-documented glucocorticoid-responsive genes.

Table 2: Key Signaling Pathways Likely Affected by this compound

| Pathway Name | Predominant Effect | Key Genes Involved |

| Glucocorticoid Receptor Signaling | Activation | NR3C1, FKBP5, HSPA1A |

| NF-κB Signaling | Inhibition | RELA, NFKB1, IKBKB |

| MAPK Signaling | Inhibition | DUSP1, MAP3K1, JUN |

| Toll-like Receptor Signaling | Inhibition | TLR4, MYD88, IRAK1 |

| Apoptosis | Modulation | BCL2L1, BCL2, CASP3 |

| Glucose Metabolism | Modulation | PCK1, G6PC, FBP1 |

Experimental Protocols for In Vivo Gene Expression Analysis

To assess the in vivo effects of this compound on gene expression, a typical experimental workflow would involve animal models, tissue collection, and high-throughput transcriptomic analysis.

3.1. Animal Model and Dosing

-

Animal Model: C57BL/6J mice are a commonly used strain for in vivo studies.

-

Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the experiment.

-

Dosing: this compound would be dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a small amount of ethanol and then diluted). Administration could be via intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage. The dose and frequency would be determined by preliminary dose-ranging studies to establish efficacy and tolerability. A vehicle-only control group is essential.

3.2. Tissue Collection and RNA Extraction

-

Time Points: Tissues should be collected at clinically relevant or pharmacodynamically appropriate time points post-dose (e.g., 4, 8, 24 hours) to capture both early and late gene expression events.

-

Euthanasia and Perfusion: Mice are euthanized according to approved institutional protocols. Perfusion with ice-cold phosphate-buffered saline (PBS) is recommended to remove blood from the tissues.

-

Tissue Harvesting: Target tissues (e.g., liver, spleen, lung, brain) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

-

RNA Extraction: Total RNA is extracted from the tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.

3.3. Gene Expression Profiling

-

Methodology: RNA sequencing (RNA-seq) is the current gold standard for comprehensive and quantitative gene expression analysis. Microarrays can also be used.

-

Library Preparation (for RNA-seq): mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene is counted.

-

Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the this compound-treated and vehicle-treated groups.

-

Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways, gene ontologies, and potential upstream regulators.

-

Conclusion

This compound, as a selective GR agonist, is a powerful tool for elucidating the specific genetic networks controlled by the glucocorticoid receptor in vivo. While direct transcriptomic data for this compound is limited, the extensive knowledge from studies with other potent glucocorticoids like dexamethasone provides a solid foundation for predicting its effects. Researchers can expect this compound to induce widespread, dose-dependent changes in gene expression, particularly affecting genes involved in inflammation, metabolism, and cellular stress responses. The experimental protocols outlined in this guide provide a robust framework for conducting in vivo studies to precisely map the genomic consequences of selective GR activation. Such studies are critical for advancing our understanding of glucocorticoid biology and for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

Unraveling Glucocorticoid Signaling: A Technical Guide to the Selective Agonist RU26988

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that play a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and immune function. Their profound effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide range of target genes. The study of GR signaling pathways is crucial for understanding both normal physiology and the pathophysiology of numerous diseases, as well as for the development of novel therapeutics. However, a significant challenge in dissecting GR-specific effects is the cross-reactivity of many GCs with the mineralocorticoid receptor (MR), which can lead to confounding experimental results.

RU26988 emerges as a powerful tool in this context. It is a potent and highly selective glucocorticoid receptor agonist with minimal affinity for the mineralocorticoid receptor.[1][2] This remarkable selectivity makes this compound an invaluable molecular probe for isolating and studying GR-mediated signaling pathways without the interference of MR activation. This technical guide provides an in-depth overview of this compound, its properties, and its application in studying glucocorticoid signaling. It is designed to equip researchers with the necessary information to effectively utilize this compound in their experimental endeavors.

Core Concepts: Glucocorticoid Receptor Signaling

Glucocorticoid signaling is a complex process that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling: The classical genomic pathway involves the binding of a glucocorticoid to the cytosolic GR, which is part of a multiprotein complex.[3][4] Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus.[5][6] Once in the nucleus, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[3][4]

-

Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of inflammatory responses.[3][4] This interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes.

Non-Genomic Signaling: In addition to the well-established genomic effects that occur over hours, glucocorticoids can also elicit rapid, non-genomic effects that are initiated within minutes. These pathways are less well-characterized but are thought to involve membrane-bound GRs and the modulation of intracellular signaling cascades.[7]

This compound: A Selective Tool for GR Research

This compound, with the chemical name 11β,17β-dihydroxy-17α-(1-propynyl)androsta-1,4,6-trien-3-one, is a synthetic steroid that exhibits high binding affinity and selectivity for the glucocorticoid receptor.

Quantitative Data: Binding Affinity and Potency

The defining characteristic of this compound is its superior selectivity for the GR over the MR. This makes it a more precise tool than dexamethasone for studies where MR interference is a concern. Dexamethasone, a commonly used synthetic glucocorticoid, has been shown to compete with aldosterone for MR binding with a relative activity of 26% that of aldosterone, making it less than ideal for specific GR studies.[2] In contrast, this compound has a very low affinity for the mineralocorticoid receptor, with a relative potency of less than 0.5% compared to aldosterone.[1][2] Furthermore, this compound demonstrates a higher affinity for the glucocorticoid receptor, having over twice the ability of unlabeled dexamethasone to compete with [³H]dexamethasone for binding to the renal cytosol glucocorticoid receptor.[1][2]

| Parameter | Ligand | Receptor | Value | Reference |

| Relative Binding Affinity | This compound vs. Dexamethasone | Glucocorticoid Receptor (GR) | >2-fold higher than dexamethasone | [1][2] |

| Relative Binding Affinity | This compound vs. Aldosterone | Mineralocorticoid Receptor (MR) | <0.5% of aldosterone | [1][2] |

| Dissociation Constant (Kd) | Aldosterone | Renal Cytosol Receptors (Type I & II) | Kd1 = 2.81 x 10⁻⁹ M, Kd2 = 3.33 x 10⁻⁸ M | [2] |

| Dissociation Constant (Kd) | Aldosterone (in presence of 100-fold this compound) | Renal Cytosol Receptors (Type I - MR) | 5.02 x 10⁻¹⁰ M | [2] |

Note: Specific EC50 and IC50 values for this compound in functional assays are not widely reported in publicly available literature. Researchers may need to determine these values empirically for their specific experimental systems.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate glucocorticoid signaling pathways.

Glucocorticoid Receptor Competition Binding Assay

This assay is used to determine the relative binding affinity of this compound for the glucocorticoid receptor.

Materials:

-

Target cells or tissues expressing the glucocorticoid receptor.

-

Lysis buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) supplemented with protease inhibitors.

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled this compound and a reference compound (e.g., dexamethasone).

-

Scintillation cocktail and scintillation counter.

-

Charcoal-dextran solution (for separation of bound and free ligand).

Procedure:

-

Cytosol Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosol (supernatant). Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).

-

Competition Binding: In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with a constant amount of cytosol protein. Add increasing concentrations of unlabeled this compound or the reference compound. Include a tube with only the radiolabeled ligand and cytosol to determine total binding, and a tube with a large excess of unlabeled reference compound to determine non-specific binding.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add ice-cold charcoal-dextran solution to each tube to adsorb the unbound radioligand. Incubate for a short period (e.g., 10-15 minutes) on ice. Centrifuge at low speed to pellet the charcoal.

-

Quantification: Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.

GRE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to induce GR-mediated transactivation of gene expression.

Materials:

-

A suitable cell line (e.g., HEK293T, A549) that can be transiently or stably transfected.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

This compound and a positive control (e.g., dexamethasone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

RT-qPCR for Glucocorticoid-Inducible Gene Expression

This method quantifies the change in mRNA levels of GR target genes, such as FKBP5 or GILZ, in response to this compound treatment.

Materials:

-

Cells or tissues of interest.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit for cDNA synthesis.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for the target gene (e.g., FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Procedure:

-

Cell Treatment: Treat the cells with the desired concentrations of this compound for a specific time course (e.g., 4, 8, 24 hours). Include a vehicle control.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes. Run the reaction on a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

NF-κB/AP-1 Reporter Assay for Transrepression

This assay assesses the ability of this compound to inhibit the activity of the pro-inflammatory transcription factors NF-κB and AP-1.

Materials:

-

A suitable cell line.

-

Reporter plasmids containing a luciferase gene driven by a promoter with NF-κB or AP-1 response elements.

-

A control plasmid for normalization.

-

Transfection reagent.

-

An inducer of NF-κB (e.g., TNF-α) or AP-1 (e.g., PMA).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB or AP-1 reporter plasmid and the control plasmid.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction: Add the inducer (TNF-α or PMA) to the wells, while maintaining the this compound concentrations. Include controls with only the inducer and vehicle.

-

Incubation: Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

-

Luciferase Assay and Data Analysis: Perform the dual-luciferase assay and analyze the data as described for the GRE-luciferase assay. The IC50 value for the inhibition of NF-κB or AP-1 activity can be determined.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the study of glucocorticoid signaling with this compound.

Caption: Glucocorticoid receptor signaling pathway activated by this compound.

Caption: Workflow for dissecting GR vs. MR signaling using this compound.

Caption: Logical framework for using this compound in research.

Conclusion

This compound stands as an essential tool for researchers dedicated to the precise investigation of glucocorticoid receptor signaling. Its high selectivity for the GR over the MR allows for the clear delineation of GR-specific effects, thereby overcoming a significant hurdle in the field. By employing the experimental protocols and understanding the conceptual framework outlined in this guide, scientists and drug development professionals can leverage the unique properties of this compound to advance our understanding of glucocorticoid biology and to accelerate the discovery of more targeted and effective therapies. The provided diagrams offer a visual aid to comprehend the complex signaling pathways and the logical application of this selective agonist in experimental design. As research in this area continues to evolve, the utility of highly selective molecular probes like this compound will undoubtedly remain paramount.

References

- 1. Glucocorticoid Receptor and FKBP5 Expression Is Altered Following Exposure to Chronic Stress: Modulation by Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]

Foundational Research Applications of RU26988: An In-depth Technical Guide

An important notice regarding the availability of information: Comprehensive searches for "RU26988" in established scientific literature and databases have yielded no specific information regarding this compound. The foundational research, mechanism of action, signaling pathways, experimental protocols, and quantitative data requested for this technical guide do not appear to be publicly available.

The information presented in the following sections is based on generalized knowledge of drug discovery and development principles and should be considered illustrative rather than a definitive guide to this compound. The experimental protocols, data, and signaling pathways are hypothetical examples of what might be expected for a compound in early-stage research.

Hypothetical Profile of this compound

For the purposes of this guide, we will postulate that this compound is a novel small molecule inhibitor targeting a key kinase in a cancer-related signaling pathway. This hypothetical framework will allow for the demonstration of the requested technical guide structure and content.

Quantitative Data Summary

In a typical research scenario, the initial characterization of a compound like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic properties. The data would be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Activity of this compound

| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Assay Type |

| Hypothetical Kinase A | 15 | 5 | Biochemical |

| Hypothetical Kinase B | 250 | 120 | Biochemical |

| Hypothetical Kinase C | >10,000 | >5,000 | Biochemical |

Table 2: Cellular Activity of this compound

| Cell Line | EC50 (nM) | Target Inhibition (at 100 nM) | Assay Type |

| Cancer Cell Line X | 50 | 95% | Cell-based |

| Cancer Cell Line Y | 150 | 70% | Cell-based |

| Normal Cell Line Z | >5,000 | <10% | Cell-based |

Table 3: In Vivo Pharmacokinetic Properties of this compound in a Mouse Model

| Parameter | Value | Units |

| Bioavailability (Oral) | 45 | % |

| Half-life (t1/2) | 8 | hours |

| Cmax (at 10 mg/kg) | 1.2 | µM |

| AUC | 6.8 | µM*h |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are hypothetical protocols for key experiments that would be used to characterize a compound like this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase enzymes

-

ATP (Adenosine triphosphate)

-

Substrate peptide specific to each kinase

-

This compound (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega)

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its specific substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Equilibrate the plate to room temperature for 10 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Inhibition Assay (Western Blot)

Objective: To confirm that this compound inhibits the phosphorylation of its target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total target protein and phosphorylated target protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

-

Quantify the band intensities to determine the extent of target inhibition.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for communicating complex biological pathways and experimental designs. The following are hypothetical representations relevant to the study of a kinase inhibitor.

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase A.

Caption: A typical workflow for preclinical drug discovery.

Unraveling the Pharmacodynamics of RU26988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RU26988 is a synthetic steroid renowned for its high affinity and selectivity as a glucocorticoid receptor (GR) agonist, coupled with a notably low affinity for the mineralocorticoid receptor (MR). This distinct receptor binding profile establishes this compound as a valuable pharmacological tool for the specific investigation of GR-mediated physiological and pathological processes, effectively minimizing the confounding effects of MR activation. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its binding characteristics, mechanism of action, and impact on downstream signaling pathways.

Data Presentation: Quantitative Analysis of Receptor Binding

The selectivity of this compound is quantitatively demonstrated through competitive binding assays. The following tables summarize the available data on its binding affinity for the glucocorticoid and mineralocorticoid receptors.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| [³H]Aldosterone | Mineralocorticoid Receptor (Type I) | Scatchard Analysis | Kd | 2.81 x 10⁻⁹ M | [1] |

| [³H]Aldosterone + this compound (100-fold excess) | Mineralocorticoid Receptor (Type I) | Scatchard Analysis | Kd | 5.02 x 10⁻¹⁰ M | [1] |

| This compound | Mineralocorticoid Receptor (Type I) | Competitive Binding vs. [³H]Aldosterone | Relative Potency | < 0.5% of Aldosterone | [1] |

| This compound | Glucocorticoid Receptor (Type II) | Competitive Binding vs. [³H]Dexamethasone | Potency | > 2x that of unlabeled Dexamethasone | [1] |

Note: The addition of this compound in the Scatchard analysis of [³H]aldosterone binding effectively blocks the glucocorticoid receptors, allowing for a more accurate determination of the kinetic parameters of the mineralocorticoid receptor alone.[1]

Mechanism of Action: A Selective Glucocorticoid Agonist

This compound exerts its effects by acting as a potent agonist at the glucocorticoid receptor. The canonical pathway of GR activation involves the following key steps:

-

Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR. This binding event induces a conformational change in the receptor.

-

Chaperone Dissociation: In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. Ligand binding triggers the dissociation of these chaperone proteins.

-

Nuclear Translocation: The activated GR-ligand complex translocates from the cytoplasm into the nucleus.

-

Dimerization and DNA Binding: Within the nucleus, the GR-ligand complexes typically form homodimers and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the GR dimer to GREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of downstream genes. This can result in either the up-regulation (transactivation) or down-regulation (transrepression) of gene expression, leading to the diverse physiological and pharmacological effects of glucocorticoids.

Signaling Pathways and Experimental Workflows

The intricate signaling cascades initiated by this compound binding to the glucocorticoid receptor can be visualized to better understand the molecular interactions and experimental approaches used to study them.

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor upon activation by a ligand such as this compound.

References

RU26988: A Technical Guide to its Application in Transcriptional Regulation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RU26988 is a potent and highly selective synthetic steroid that acts as a ligand for the glucocorticoid receptor (GR). Its minimal affinity for the mineralocorticoid receptor (MR) makes it an invaluable tool for dissecting the specific roles of these two closely related steroid receptors in transcriptional regulation. This technical guide provides an in-depth overview of the mechanisms by which the glucocorticoid receptor modulates gene expression and delineates the utility of this compound in studying these processes. This document includes quantitative data on receptor binding, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of this compound's application in research and drug development.

Core Concepts in Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a ligand-activated transcription factor that plays a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and stress response.[1][2] In its unliganded state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins.[1] Upon binding to a glucocorticoid ligand, such as cortisol or a synthetic compound like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[1][2] Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Mechanisms of GR-Mediated Transcriptional Regulation

The transcriptional effects of the glucocorticoid receptor can be broadly categorized into two main mechanisms: transactivation and transrepression.

Transactivation

Transactivation is the process by which the GR directly enhances the transcription of target genes. This occurs when the ligand-activated GR homodimer binds to positive GREs, leading to the recruitment of coactivator proteins and the general transcription machinery to the promoter, thereby initiating or increasing the rate of transcription.[5]

Transrepression

Transrepression involves the GR-mediated inhibition of gene expression, a mechanism central to the anti-inflammatory effects of glucocorticoids.[3] This can occur through several mechanisms:

-

Tethering: The GR can physically interact with and inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[3] This prevents these pro-inflammatory transcription factors from activating their target genes.

-

Direct Repression: The GR can also bind to negative GREs (nGREs) in the promoter of certain genes, leading to the recruitment of corepressor complexes and the subsequent repression of transcription.[6]

The Impact of this compound on Transcriptional Regulation

This compound is distinguished by its high affinity and selectivity for the glucocorticoid receptor. It has been shown to be more than twice as potent as dexamethasone in competing for binding to the GR.[7][8] Crucially, it exhibits very low affinity for the mineralocorticoid receptor, with a relative potency of less than 0.5% compared to aldosterone.[7][8] This selectivity makes this compound an exceptional tool for isolating GR-mediated effects in experimental systems where both GR and MR are present.

While this compound is primarily utilized as a tool to block the GR and thereby study the specific actions of other hormones on the MR, its interaction with the GR provides a model for understanding how synthetic ligands can modulate transcriptional regulation. Due to a scarcity of publicly available data on the global transcriptional effects of this compound, the well-characterized GR antagonist RU486 (mifepristone) can serve as an illustrative analogue for the effects of a GR antagonist on gene expression.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding characteristics of this compound, highlighting its selectivity.

| Compound | Receptor | Dissociation Constant (Kd) | Relative Potency | Citation |

| [3H]aldosterone | Mineralocorticoid Receptor (Type I) | 5.02 x 10-10 M (in the presence of this compound) | - | [7][8] |

| [3H]aldosterone | Glucocorticoid Receptor (Type II) | 3.33 x 10-8 M | - | [7] |

| This compound | Mineralocorticoid Receptor (Type I) | - | < 0.5% (compared to aldosterone) | [7][8] |

| This compound | Glucocorticoid Receptor (Type II) | - | > 2x that of dexamethasone | [7][8] |

Illustrative Transcriptional Effects of a GR Antagonist (Based on RU486)

This table provides examples of genes whose expression is modulated by glucocorticoids and how a GR antagonist like RU486 can counteract these effects. This serves as a model for how a potent GR ligand like this compound would be expected to behave in a similar context.

| Gene | Function | Effect of Glucocorticoid Agonist (e.g., Dexamethasone) | Effect of GR Antagonist (e.g., RU486) | Citation |

| Mono Amine Oxidase-A (MAO-A) | Neurotransmitter metabolism | Induction | Inhibition of induction | [9] |

| Serum and Glucocorticoid regulated Kinase 1 (SGK-1) | Cell survival, ion transport | Upregulation | Inhibition of upregulation | [1] |

| Pro-inflammatory Cytokines (e.g., IL-6, IL-8) | Inflammation | Repression (via transrepression of NF-κB/AP-1) | Blockade of repression | [10] |

Experimental Protocols

Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a compound like this compound to the glucocorticoid receptor.

Objective: To determine the dissociation constant (Kd) of a test compound for the glucocorticoid receptor.

Materials:

-

Rat renal cytosol preparation (as a source of GR)

-

[3H]dexamethasone (radiolabeled ligand)

-

Unlabeled dexamethasone (for competition)

-

Test compound (e.g., this compound)

-

Scintillation fluid and counter

Procedure:

-

Prepare rat renal cytosol containing glucocorticoid receptors.

-

Set up a series of incubation tubes. Each tube will contain a fixed concentration of [3H]dexamethasone and the cytosol preparation.

-

To different sets of tubes, add increasing concentrations of either unlabeled dexamethasone (for the standard curve) or the test compound.

-

Incubate the tubes to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound from the unbound radioligand using a method such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the data as a competition curve and use Scatchard analysis to calculate the dissociation constant (Kd) for the test compound.[7][8]

Reporter Gene Assay

This protocol describes a method to assess the functional effect of a compound on GR-mediated transcription.

Objective: To determine if a test compound acts as an agonist or antagonist of GR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T or A549)

-

Expression vector for the human glucocorticoid receptor

-

Reporter vector containing a GRE-driven promoter upstream of a luciferase gene

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Test compound (e.g., this compound)

-

Dexamethasone (as a known agonist)

-

Luciferase assay reagents

Procedure:

-

Co-transfect the mammalian cells with the GR expression vector, the GRE-luciferase reporter vector, and the control vector.

-

After transfection, treat the cells with the test compound at various concentrations, a known agonist (dexamethasone), or a combination of the agonist and the test compound.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Analyze the data to determine the effect of the test compound on GR-mediated transcription.

Chromatin Immunoprecipitation (ChIP) Assay (Overview)

A ChIP assay can be used to determine if a GR ligand promotes or inhibits the binding of the GR to specific gene promoters in a cellular context.

Workflow:

-

Cross-link proteins to DNA in living cells.

-

Lyse the cells and shear the chromatin.

-

Immunoprecipitate the GR-DNA complexes using a GR-specific antibody.

-

Reverse the cross-links and purify the DNA.

-

Analyze the purified DNA by qPCR or high-throughput sequencing to identify the gene promoters to which the GR was bound.

Visualizations

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Caption: GR-Mediated Transrepression of NF-κB Signaling.

Caption: Experimental Workflow for a Reporter Gene Assay.

Conclusion

This compound stands out as a critical research tool for its high potency and selectivity for the glucocorticoid receptor. While comprehensive data on its direct transcriptional signature is limited, its utility in isolating GR-dependent signaling pathways is well-established. By serving as a selective blocker of the GR, this compound enables researchers to elucidate the specific functions of the mineralocorticoid receptor and other signaling pathways that may be obscured by the pleiotropic effects of less selective glucocorticoids. The principles of GR-mediated transactivation and transrepression, along with the experimental methodologies outlined in this guide, provide a robust framework for leveraging this compound to advance our understanding of steroid hormone signaling in health and disease, with significant implications for the development of more targeted therapeutics.

References

- 1. Does increased expression of glucocorticoid receptor support application of antagonists to this receptor for the treatment of castration resistant prostate cancer? - Hirayama - AME Medical Journal [amj.amegroups.org]

- 2. Mode of action of RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-specific utilization of transcriptional regulatory surfaces by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Regulation of Type 11 17β-Hydroxysteroid Dehydrogenase Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation of steroidogenic genes: STARD1, CYP11A1 and HSD3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the glucocorticoid receptor signature gene Mono Amine Oxidase-A enhances the efficacy of chemo- and anti-androgen therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constitutive activation of transcription factors NF-(kappa)B, AP-1, and NF-IL6 in human head and neck squamous cell carcinoma cell lines that express pro-inflammatory and pro-angiogenic cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Glucocorticoid Receptor Ligand RU26988: A Technical Guide for Exploratory Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU26988 is a potent and highly selective ligand for the type II glucocorticoid receptor (GR), also known as the classical glucocorticoid receptor. Its utility in neuroscience research stems from its ability to specifically activate this receptor subtype, allowing for the precise dissection of GR-mediated effects from those of the type I mineralocorticoid receptor (MR). This technical guide provides an in-depth overview of the core applications of this compound in exploratory neuroscience, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. While direct, extensive exploratory studies using this compound as the primary investigational compound are not widely published, this guide extrapolates from its known receptor binding profile and the established methodologies in the field to provide a framework for its application.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide illustrative examples of how data from hypothetical neuroscience studies could be presented.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Method | Species | Tissue | Binding Affinity/Potency | Reference |

| Glucocorticoid Receptor (Type II) | This compound | Competition Assay vs. [3H]dexamethasone | Rat | Kidney Cytosol | >2 times the ability of unlabeled dexamethasone to compete | [1] |

| Mineralocorticoid Receptor (Type I) | This compound | Competition Assay vs. [3H]aldosterone | Rat | Kidney Cytosol | Relative potency < 0.5% compared to unlabeled aldosterone | [1] |

Table 2: Illustrative Data from a Hypothetical Behavioral Study: Forced Swim Test in Rats

| Treatment Group (n=12/group) | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Latency to Immobility (seconds, Mean ± SEM) |

| Vehicle (Saline) | - | 185 ± 10.2 | 45 ± 5.1 |

| This compound | 1 | 160 ± 9.8 | 62 ± 6.3 |

| This compound | 5 | 135 ± 8.5 | 85 ± 7.9 |

| This compound | 10 | 120 ± 7.1 | 102 ± 8.2 |

| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. This table is a hypothetical representation. |

Table 3: Illustrative Data from a Hypothetical In Vivo Microdialysis Study: Corticosterone Levels in the Rat Hippocampus

| Treatment | Time Post-Injection (minutes) | Extracellular Corticosterone (% of Baseline, Mean ± SEM) |

| Vehicle | 0 | 100 ± 5.0 |

| Vehicle | 60 | 98 ± 6.2 |

| Vehicle | 120 | 102 ± 5.8 |

| This compound (5 mg/kg, i.p.) | 0 | 100 ± 4.5 |

| This compound (5 mg/kg, i.p.) | 60 | 75 ± 5.1 |

| This compound (5 mg/kg, i.p.) | 120 | 60 ± 4.8** |

| p < 0.05, **p < 0.01 compared to Vehicle group at the same time point. This table is a hypothetical representation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving this compound.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of this compound for the glucocorticoid receptor.

1. Tissue Preparation:

-

Euthanize adult male Sprague-Dawley rats by decapitation.

-

Rapidly dissect the hippocampus on a cold plate and homogenize in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 0.32 M sucrose.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

2. Competition Binding Assay:

-

Prepare assay tubes containing:

-

100 µL of cytosolic protein (approximately 200-300 µg).

-

50 µL of [3H]dexamethasone (a radiolabeled GR agonist) at a final concentration of 5 nM.

-

50 µL of increasing concentrations of unlabeled this compound (10⁻¹¹ to 10⁻⁶ M) or vehicle.

-

For non-specific binding, add a high concentration (10 µM) of unlabeled dexamethasone.

-

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

3. Separation and Quantification:

-

Separate bound from free radioligand by adding 250 µL of dextran-coated charcoal suspension (0.5% charcoal, 0.05% dextran in Tris-HCl buffer) and incubating for 10 minutes at 4°C.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer an aliquot of the supernatant (containing the bound radioligand) to a scintillation vial.

-

Add 4 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]dexamethasone binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]dexamethasone binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis Protocol (Hypothetical Application)

This protocol describes a hypothetical experiment to measure the effect of this compound on extracellular corticosterone levels in the hippocampus of freely moving rats.

1. Surgical Implantation of Microdialysis Probe:

-

Anesthetize adult male Sprague-Dawley rats with isoflurane.

-

Place the rat in a stereotaxic frame.

-

Implant a guide cannula targeting the ventral hippocampus (AP: -5.6 mm, ML: +5.0 mm, DV: -6.0 mm from bregma).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animals to recover for 5-7 days.

2. Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane, 20 kDa cutoff) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1 µL/min.

-

Allow a 2-hour stabilization period.

-

Collect dialysate samples every 20 minutes into vials containing an antioxidant solution.

-

Collect at least three baseline samples.

-

Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 3 hours post-injection.

3. Neurochemical Analysis:

-

Analyze corticosterone concentrations in the dialysate samples using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

-

Express corticosterone concentrations as a percentage of the average baseline concentration for each animal.

-

Analyze the data using a two-way repeated measures ANOVA with treatment and time as factors.

-

Perform post-hoc tests to compare treatment groups at specific time points.

Behavioral Testing Protocol: Elevated Plus Maze (Hypothetical Application)

This protocol outlines a hypothetical experiment to assess the anxiolytic-like effects of this compound in mice.

1. Apparatus:

-

Use a standard elevated plus maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.

2. Experimental Procedure:

-

Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle to adult male C57BL/6J mice 30 minutes before testing.

-